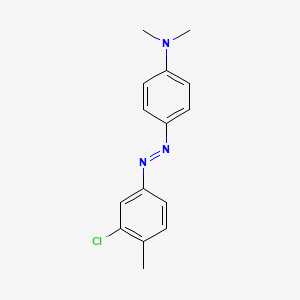

3'-Chloro-4'-methyl-4-dimethylaminoazobenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3’-Chloro-4’-methyl-4-dimethylaminoazobenzene is a member of the class of azobenzenes, which are compounds characterized by the presence of a nitrogen-nitrogen double bond (N=N) connecting two aromatic rings. This compound is specifically substituted with a chlorine atom at the 3’ position, a methyl group at the 4’ position, and a dimethylamino group at the 4 position. Azobenzenes are known for their vivid colors and are commonly used as dyes and pigments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Chloro-4’-methyl-4-dimethylaminoazobenzene typically involves the diazotization of an aromatic amine followed by coupling with a substituted aromatic compound. One common method is the diazotization of 3’-chloro-4’-methyl aniline, followed by coupling with N,N-dimethylaniline under acidic conditions. The reaction is usually carried out in the presence of a strong acid such as hydrochloric acid to facilitate the formation of the diazonium salt, which then reacts with the aromatic amine to form the azo compound .

Industrial Production Methods

Industrial production of 3’-Chloro-4’-methyl-4-dimethylaminoazobenzene follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

3’-Chloro-4’-methyl-4-dimethylaminoazobenzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso and nitro derivatives.

Reduction: Reduction of the azo group (N=N) can lead to the formation of corresponding amines.

Substitution: The chlorine atom at the 3’ position can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium dithionite and zinc in acetic acid are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

Oxidation: Nitroso and nitro derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3’-Chloro-4’-methyl-4-dimethylaminoazobenzene has several applications in scientific research:

Chemistry: Used as a dye and a reagent in various chemical reactions.

Industry: Utilized in the production of dyes and pigments for textiles, plastics, and other materials.

Mechanism of Action

The mechanism of action of 3’-Chloro-4’-methyl-4-dimethylaminoazobenzene involves its metabolic activation to reactive intermediates that can interact with cellular macromolecules such as DNA, leading to mutations and carcinogenesis. The compound is metabolized by liver enzymes to form reactive species that can bind to DNA and induce genetic alterations . The primary molecular targets include DNA bases, and the pathways involved in its action include metabolic activation by cytochrome P450 enzymes and subsequent formation of DNA adducts .

Comparison with Similar Compounds

3’-Chloro-4’-methyl-4-dimethylaminoazobenzene is similar to other azobenzene derivatives such as:

4-Dimethylaminoazobenzene: Known for its use as a dye and its carcinogenic properties.

3’-Methyl-4-dimethylaminoazobenzene: Similar in structure but with a methyl group instead of a chlorine atom at the 3’ position.

4’-Nitro-4-dimethylaminoazobenzene: Contains a nitro group instead of a chlorine atom, leading to different chemical and biological properties.

The uniqueness of 3’-Chloro-4’-methyl-4-dimethylaminoazobenzene lies in its specific substitution pattern, which influences its reactivity and biological activity .

Biological Activity

3'-Chloro-4'-methyl-4-dimethylaminoazobenzene (commonly referred to as 3'-MeDAB) is an azo compound with significant biological activity, particularly in the context of mutagenesis and carcinogenesis. This article presents a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

- Molecular Formula : C15H16ClN3

- Molecular Weight : 273.76 g/mol

- CAS Number : 63951-11-1

The biological activity of 3'-MeDAB primarily stems from its ability to undergo metabolic activation, leading to the formation of reactive intermediates. These intermediates can interact with cellular macromolecules, particularly DNA, resulting in mutations and chromosomal aberrations. The compound is metabolized by liver enzymes, which convert it into forms that can bind to DNA, thereby inducing genetic alterations .

Mutagenicity and Carcinogenicity

3'-MeDAB has been extensively studied for its mutagenic and carcinogenic properties. Research indicates that it can induce a dose-dependent loss of prelabeled DNA in rat liver cells, demonstrating its cytotoxic effects. In a comparative study, 3'-MeDAB was shown to cause significant cytotoxicity relative to other compounds like 2-acetylaminofluorene, which exhibited lower cytotoxic effects despite being a known hepatocarcinogen .

Case Studies

- Liver Regeneration and Hyperplasia :

- Comparative Analysis with Other Carcinogens :

Toxicological Profile

The toxicity profile of 3'-MeDAB indicates potential risks associated with exposure:

- Acute Toxicity : Toxic by inhalation, ingestion, and skin absorption.

- Chronic Effects : Long-term exposure may lead to liver damage and carcinogenesis.

Chemical Synthesis

3'-MeDAB is utilized as a reagent in various chemical reactions due to its reactivity. It serves as a building block for synthesizing more complex azo compounds.

Cancer Research

The compound is employed in cancer research as a model for studying the mechanisms underlying chemical carcinogenesis. Its ability to induce mutations makes it valuable for understanding how certain chemicals contribute to cancer development .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 4-Dimethylaminoazobenzene | Lacks chlorine at the 3' position | Known mutagen; used as a dye |

| 3'-Methyl-4-dimethylaminoazobenzene | Contains a methyl group instead of chlorine | Similar mutagenic properties |

| 4'-Nitro-4-dimethylaminoazobenzene | Contains a nitro group | Different reactivity and biological effects |

Properties

CAS No. |

63951-11-1 |

|---|---|

Molecular Formula |

C15H16ClN3 |

Molecular Weight |

273.76 g/mol |

IUPAC Name |

4-[(3-chloro-4-methylphenyl)diazenyl]-N,N-dimethylaniline |

InChI |

InChI=1S/C15H16ClN3/c1-11-4-5-13(10-15(11)16)18-17-12-6-8-14(9-7-12)19(2)3/h4-10H,1-3H3 |

InChI Key |

FELKFKKBPTXZKA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)N=NC2=CC=C(C=C2)N(C)C)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.